Hpk1-IN-9 -

Hpk1-IN-9

Catalog Number: EVT-15277660
CAS Number:
Molecular Formula: C30H33N7O2
Molecular Weight: 523.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hematopoietic progenitor kinase 1 inhibitor 9, commonly referred to as Hpk1-IN-9, is a small molecule compound designed to inhibit hematopoietic progenitor kinase 1, a serine/threonine kinase involved in regulating immune responses. By inhibiting this kinase, Hpk1-IN-9 aims to enhance T-cell receptor signaling, which is crucial for effective immune responses, particularly in cancer therapy. As a potential therapeutic agent, it holds promise for treating various cancers by modulating immune checkpoint pathways.

Source and Classification

Hpk1-IN-9 is classified as a small molecule inhibitor and has been identified through systematic screening of chemical libraries targeting hematopoietic progenitor kinase 1. The discovery process involved evaluating the compound's selectivity and potency against a broad panel of kinases, ensuring its suitability for further development in immunotherapy applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Hpk1-IN-9 involves a multi-step chemical process that begins with commercially available precursors. The initial step typically utilizes a nucleophilic addition under basic conditions, followed by an acid-mediated nucleophilic aromatic substitution to introduce the desired functional groups. This method allows for rapid exploration of structure-activity relationships (SAR) and facilitates the generation of compound libraries.

Molecular Structure Analysis

Structure and Data

The molecular structure of Hpk1-IN-9 comprises a pyrimidine scaffold with various substituents that enhance its binding affinity and selectivity towards hematopoietic progenitor kinase 1. Crystallographic studies have provided insights into its binding mode within the ATP-binding pocket of the kinase, revealing critical interactions with hinge residues such as Glu92 and Met91 .

The detailed structural data include:

  • Molecular formula: C_xH_yN_zO_w (exact composition varies based on substituents)
  • Molecular weight: Approximately 400 Da (varies with specific derivatives)
  • Crystal structure resolution: Typically around 2.01 Å for key derivatives .
Chemical Reactions Analysis

Reactions and Technical Details

Hpk1-IN-9 undergoes various chemical reactions during its synthesis and when interacting with biological targets. The primary reaction mechanism involves the inhibition of hematopoietic progenitor kinase 1 through competitive binding at the ATP-binding site. This interaction prevents substrate phosphorylation, thereby modulating downstream signaling pathways critical for T-cell activation.

The compound's efficacy can be assessed through biochemical assays that determine its half-maximal inhibitory concentration (IC50) values against HPK1. For instance, Hpk1-IN-9 has demonstrated IC50 values in the low nanomolar range (e.g., 0.32 nM), indicating high potency in inhibiting HPK1 activity .

Mechanism of Action

Process and Data

The mechanism of action of Hpk1-IN-9 centers on its ability to inhibit hematopoietic progenitor kinase 1, which acts as a negative regulator of T-cell receptor signaling. By blocking this kinase, Hpk1-IN-9 enhances the activation of T cells and promotes their proliferation and cytokine production.

Experimental data show that treatment with Hpk1-IN-9 leads to increased secretion of interleukin-2 and interferon-gamma from peripheral blood mononuclear cells, indicating enhanced T-cell activity . Additionally, nano-bioluminescence resonance energy transfer experiments confirm direct engagement of HPK1 by the compound.

Physical and Chemical Properties Analysis

Physical Properties

Hpk1-IN-9 is typically characterized by:

  • Appearance: Solid crystalline form
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water
  • Stability: Stable under standard laboratory conditions but should be protected from light and moisture.

Chemical Properties

Key chemical properties include:

  • pKa values: Indicative of ionization states relevant for biological activity
  • LogP: Reflecting hydrophobicity, which influences membrane permeability
  • Melting point: Specific to derivatives but generally falls within a range suitable for solid-state formulations.
Applications

Scientific Uses

Hpk1-IN-9 has significant potential applications in cancer immunotherapy. Its ability to enhance T-cell responses makes it a candidate for combination therapies aimed at overcoming tumor-induced immune suppression. Research into its efficacy is ongoing, with studies exploring its use in various cancer types where HPK1 plays a critical regulatory role.

Additionally, Hpk1-IN-9 serves as a valuable tool compound for studying the biological functions of hematopoietic progenitor kinase 1 in immune cell signaling pathways, furthering our understanding of immune regulation in health and disease .

Introduction to HPK1 as a Therapeutic Target in Immune Modulation

HPK1 Signaling Pathways in T-Cell Receptor (TCR) Regulation

HPK1 integrates into TCR signaling cascades as a feedback inhibitor, tempering activation to prevent excessive immune responses. Key mechanistic steps include:

  • Recruitment to TCR Complex: Upon TCR engagement, HPK1 translocates to lipid rafts where it binds adaptor proteins LAT and GADS via its N-terminal kinase domain (KD) and proline-rich regions (PR1–PR4) [2] [8]. Tyrosine phosphorylation (Y379) by ZAP-70 enables SLP-76 docking, forming a tri-molecular complex critical for downstream signaling [2] [10].

  • Catalytic Activation: Full HPK1 activation requires dual phosphorylation:

  • Trans-phosphorylation at Ser171 by protein kinase D (PKD)
  • Autophosphorylation at Thr165 [1] [10].

  • Negative Regulation of SLP-76: Activated HPK1 phosphorylates SLP-76 at Ser376, creating a 14-3-3 binding site. This triggers SLP-76 dissociation from LAT, ubiquitination (e.g., via Cbl-b), and proteasomal degradation, terminating PLCγ1, ERK, and NFAT signaling [1] [5] [8].

  • Domain Interactions: The C-terminal citron homology domain (CHD) stabilizes HPK1 and enhances kinase activity. Structural studies reveal CHD’s seven-bladed β-propeller fold binds the kinase domain, modulating substrate accessibility [10].

Table 1: HPK1 Structural Domains and Functional Roles in TCR Signaling

DomainStructureFunction in TCR Signaling
Kinase Domain (KD)Ser/Thr kinase foldPhosphorylates SLP-76 at S376; requires T165/S171 phosphorylation
Proline-Rich Regions (PR1–PR4)SH3-binding motifsRecruits adaptors (LAT, GADS, CRK) to TCR complex
Citron Homology Domain (CHD)β-propellerStabilizes KD; enhances catalytic activity; substrate docking

Genetic evidence confirms HPK1’s non-redundant role: HPK1-knockout Jurkat T cells exhibit hyperphosphorylation of PLCγ1 and ERK, increased IL-2 production, and resistance to exhaustion [5] [9].

Role of HPK1 in Immune Checkpoint-Mediated Tumor Evasion

Tumors exploit HPK1 to enforce immune evasion through microenvironmental immunosuppressors:

  • PGE2/COX-2 Axis: Tumor-derived PGE2 binds EP2/EP4 receptors on T cells, activating HPK1 via cAMP-PKA. HPK1 then suppresses TCR-driven proliferation and IL-2 secretion. HPK1-knockout T cells resist PGE2-mediated inhibition [1] [4].

  • Adenosine Signaling: Adenosine (via A2A receptors) and TGF-β converge on HPK1 to phosphorylate SLP-76, synergizing with PD-1 to induce T-cell anergy [4] [7].

  • Checkpoint Interplay: HPK1 expression correlates with PD-1/TIM-3 in tumor-infiltrating lymphocytes (TILs). Murine studies show HPK1 inhibition synergizes with anti-PD-1 by:

  • Reducing SLP-76 degradation
  • Enhancing CD8+ T-cell infiltration
  • Reversing T-cell exhaustion markers (TOX, LAG-3) [6] [7].

Table 2: HPK1-Mediated Immune Evasion Mechanisms in Tumors

Immunosuppressive SignalHPK1 Activation RouteFunctional Outcome
Prostaglandin E2 (PGE2)EP2/EP4 → cAMP → PKA → S171Suppresses IL-2; promotes T-cell anergy
AdenosineA2AR → PKA → S171Synergizes with PD-1 to inhibit CTL function
TGF-βSMAD-independent kinase cascadePhosphorylates SLP-76; dampens TCR signaling

HPK1 thus acts as a signaling hub for immunosuppressive cues in the tumor microenvironment (TME).

Rationale for Targeting HPK1 in Cancer Immunotherapy

Three pillars support HPK1’s therapeutic targeting:

  • Genetic Validation:
  • HPK1 kinase-dead (K46M/E) mice show enhanced T-cell cytotoxicity, cytokine secretion (IFN-γ, TNF-α), and tumor clearance versus wild-type [4] [9].
  • Adoptive transfer of HPK1-KD CD8+ T cells regresses Lewis lung carcinoma and MC38 tumors [4].
  • Synergy with Checkpoint Blockade:
  • HPK1 inhibitors (e.g., DS21150768) combined with anti-PD-1 achieve complete responses in >60% of CT26 tumors versus 10–20% with monotherapy [6] [7].
  • Transcriptomic analysis of responder tumors reveals enrichment of T-cell activation gene sets (e.g., IFNG, GZMB) [6].
  • Scaffold vs. Kinase Function:
  • Kinase-dead HPK1 mutants (K46E) phenocopy knockout effects in TCR signaling assays [5] [9].
  • PROTAC degraders (e.g., CRBN-based) show comparable efficacy to ATP-competitive inhibitors (e.g., Hpk1-IN-9) in enhancing human T-cell activation, confirming kinase inhibition suffices for immunomodulation [5] [9].

Table 3: Preclinical Evidence for HPK1-Targeted Therapies

InterventionModelKey OutcomesSynergy with Anti-PD-1
HPK1-KO T cellsLLC murine tumorTumor rejection; increased IFN-γ+ CD8+ T cellsEnhanced tumor clearance
Hpk1-IN-9 (inhibitor)Human PBMC-derived T cells↑ pPLCγ1/pERK; ↑ granzyme B/perforinNot tested
DS21150768 (inhibitor)CT26 syngeneic model80% tumor growth inhibition; ↑ TILsComplete responses in 60%
HPK1-PROTACJurkat TCR signalingBlocks pSLP-76 (S376); equivalent to inhibitorsComparable to inhibitors

Properties

Product Name

Hpk1-IN-9

IUPAC Name

[3-(dimethylamino)azetidin-1-yl]-[4-[2-(3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazin-8-yl)-5H-pyrrolo[2,3-b]pyrazin-7-yl]phenyl]methanone

Molecular Formula

C30H33N7O2

Molecular Weight

523.6 g/mol

InChI

InChI=1S/C30H33N7O2/c1-34(2)22-16-36(17-22)30(38)20-6-4-19(5-7-20)24-13-31-29-28(24)33-25(14-32-29)21-8-9-26-27(12-21)39-18-23-15-35(3)10-11-37(23)26/h4-9,12-14,22-23H,10-11,15-18H2,1-3H3,(H,31,32)

InChI Key

HOCZDMHZECLMJQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=CN=C5C(=N4)C(=CN5)C6=CC=C(C=C6)C(=O)N7CC(C7)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.